molecular formula C9H11NO3 B14057263 I+/--Ethyl-2-nitrobenzenemethanol CAS No. 90972-31-9

I+/--Ethyl-2-nitrobenzenemethanol

Cat. No.: B14057263
CAS No.: 90972-31-9
M. Wt: 181.19 g/mol
InChI Key: KJDAFZZSRSPAJN-UHFFFAOYSA-N
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Description

1-(2-Nitrophenyl)propan-1-ol is an organic compound with the molecular formula C9H11NO3. It is characterized by the presence of a nitro group (-NO2) attached to a phenyl ring, which is further connected to a propanol chain. This compound is known for its light yellow to brown clear liquid appearance and has a molecular weight of 181.19 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Nitrophenyl)propan-1-ol can be synthesized through various methods. One common approach involves the reduction of 1-(2-nitrophenyl)propan-1-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of 1-(2-nitrophenyl)propan-1-ol may involve catalytic hydrogenation of the corresponding nitro compound. This process uses a catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction is carried out in a suitable solvent like methanol or ethanol at elevated temperatures and pressures to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

1-(2-Nitrophenyl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-(2-nitrophenyl)propan-1-ol primarily involves its photolabile properties. Upon exposure to light, the nitro group undergoes a photochemical reaction, leading to the release of the protecting group and the formation of the desired product. This property is exploited in solid-phase peptide synthesis (SPPS) to achieve high photo-release rates and stability under various conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Nitrophenyl)propan-1-ol is unique due to its ortho-nitro substitution, which influences its reactivity and photolabile properties. This makes it particularly useful in applications requiring controlled release of functional groups under light exposure .

Properties

CAS No.

90972-31-9

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

1-(2-nitrophenyl)propan-1-ol

InChI

InChI=1S/C9H11NO3/c1-2-9(11)7-5-3-4-6-8(7)10(12)13/h3-6,9,11H,2H2,1H3

InChI Key

KJDAFZZSRSPAJN-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1[N+](=O)[O-])O

Origin of Product

United States

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